molecular formula C15H15NOS B6079603 3-hydroxy-N-(2-phenylethyl)benzenecarbothioamide

3-hydroxy-N-(2-phenylethyl)benzenecarbothioamide

Cat. No. B6079603
M. Wt: 257.4 g/mol
InChI Key: GPGIOSJNLJQNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-N-(2-phenylethyl)benzenecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as benzylthiohydroxyacetanilide and has a molecular weight of 277.4 g/mol. It is a white crystalline powder that is sparingly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and chloroform.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(2-phenylethyl)benzenecarbothioamide is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes or the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-N-(2-phenylethyl)benzenecarbothioamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-hydroxy-N-(2-phenylethyl)benzenecarbothioamide in lab experiments is its potential as a novel therapeutic agent. However, its low solubility in water and high solubility in organic solvents may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-hydroxy-N-(2-phenylethyl)benzenecarbothioamide. Further research is needed to fully understand its mechanism of action and potential applications in various fields. Studies on its pharmacokinetics and toxicity are also needed to determine its safety and efficacy as a therapeutic agent. Additionally, the development of novel synthesis methods and formulations may improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 3-hydroxy-N-(2-phenylethyl)benzenecarbothioamide can be achieved through several methods. One of the commonly used methods is the reaction of 2-aminoacetophenone with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

The potential applications of 3-hydroxy-N-(2-phenylethyl)benzenecarbothioamide in scientific research are vast. This compound has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has also been investigated for its potential as a chelating agent for heavy metals.

properties

IUPAC Name

3-hydroxy-N-(2-phenylethyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-14-8-4-7-13(11-14)15(18)16-10-9-12-5-2-1-3-6-12/h1-8,11,17H,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGIOSJNLJQNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-N-(2-phenylethyl)benzenecarbothioamide

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